![molecular formula C18H24N6O B6430189 4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097926-58-2](/img/structure/B6430189.png)

4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

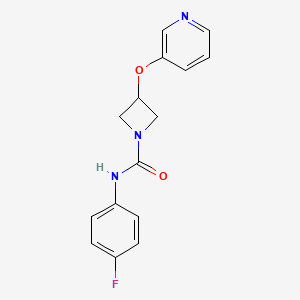

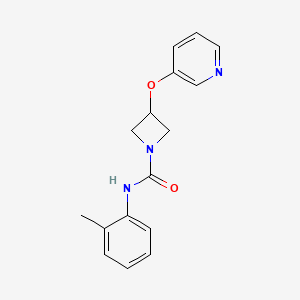

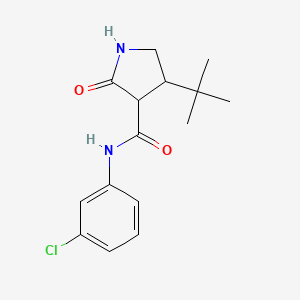

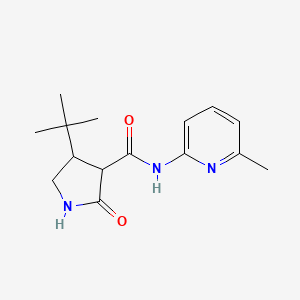

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and is used in the synthesis of a wide variety of chemicals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperidine ring, and a tetrahydroquinazolin ring, along with various substituents. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various rings and substituents. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Mécanisme D'action

Target of Action

Similar compounds have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

Mode of Action

Similar compounds have shown selective and potent inhibition of p97 atpase . This suggests that 4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to have potent hypoglycemic activity , suggesting that they may affect glucose metabolism pathways.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound might also have antimicrobial effects.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity. For instance, it may inhibit or activate specific kinases, leading to altered phosphorylation states of downstream targets .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are vital for cell proliferation, differentiation, and survival. Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic markers. Its impact on cellular metabolism includes alterations in glucose uptake and ATP production, reflecting its potential role in metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It may act as an inhibitor or activator of enzymes, such as kinases, by binding to their active sites. This binding can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular functions and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, it may affect metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and biosynthetic processes .

Propriétés

IUPAC Name |

4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-25-16-6-9-19-18(23-16)22-13-7-10-24(11-8-13)17-14-4-2-3-5-15(14)20-12-21-17/h6,9,12-13H,2-5,7-8,10-11H2,1H3,(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOGVMIZOBPEHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)

![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)

![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)

![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)

![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)

![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6430195.png)

![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)

![3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B6430204.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)

![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)